(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
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Description
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C20H15ClN2O2S and its molecular weight is 382.86. The purity is usually 95%.
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Scientific Research Applications
Conformational and Molecular Structures
(2Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile and its derivatives have been studied for their conformational and molecular structures. Single crystal X-ray diffraction analyses have been conducted on these compounds, revealing insights into their crystalline structures and molecular interactions. These studies are crucial for understanding the properties and potential applications of these compounds in various fields, including materials science and pharmacology (Percino et al., 2016).
Spectroscopic and Quantum Chemical Calculations
Research on similar thiazol derivatives has included spectroscopic and quantum chemical calculations to understand their molecular structure and biological activities. These studies involve analyses like FT-IR and FT-Raman spectroscopy, alongside quantum chemical methods. Such investigations can pave the way for the development of new materials and drugs, given the biological applications noted in these studies (Viji et al., 2020).
Molecular Docking Studies
Molecular docking studies of thiazol derivatives have been conducted to understand their interactions with various proteins. These studies are significant in drug discovery, as they help in predicting how these compounds might interact with biological targets, such as enzymes or receptors. This research is particularly relevant for developing new pharmaceutical agents (Shanmugapriya et al., 2022).
Photophysical Properties
The photophysical properties of thiazol derivatives have also been a subject of research. Studies have explored how these compounds behave under different conditions, such as varying solvent polarities. Understanding these properties is essential for applications in fields like optoelectronics and sensor technology, where the interaction with light is a key factor (Khan, 2020).
Corrosion Inhibition
Thiazol derivatives have been studied for their potential as corrosion inhibitors, particularly for metals like iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict their effectiveness in protecting metals from corrosion, which is crucial in industrial applications (Kaya et al., 2016).
Crystal Structure and Stability
The crystal structure and stability of thiazol derivatives have been analyzed to understand their solid-state properties. These studies can provide valuable information for the development of new materials with specific structural and stability requirements (Kariuki et al., 2021).
Properties
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-24-17-7-8-19(25-2)14(10-17)9-15(11-22)20-23-18(12-26-20)13-3-5-16(21)6-4-13/h3-10,12H,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOROANDZSQJJF-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.